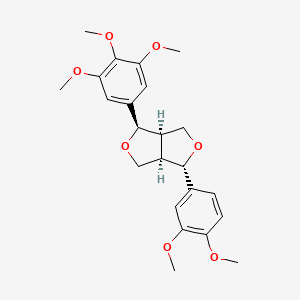![molecular formula C5H9NOS B1252152 3-[(Methylthio)methoxy]propanenitrile](/img/structure/B1252152.png)
3-[(Methylthio)methoxy]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Methylthio)methoxy]propanenitrile is an organic compound with the molecular formula C5H9NOS It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propane backbone, along with a methoxy group (-OCH3) and a methylthio group (-SCH3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylthio)methoxy]propanenitrile can be achieved through several methods. One common approach involves the reaction of 3-chloropropanenitrile with sodium methoxide and methylthiolate. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency.
Another method involves the use of 3-bromopropanenitrile as the starting material, which reacts with sodium methoxide and methylthiolate in a similar manner. The reaction conditions are similar, with the reaction being carried out at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Methylthio)methoxy]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(Methylthio)methoxy]propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving nitriles.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(Methylthio)methoxy]propanenitrile involves its interaction with various molecular targets, depending on the specific application. For example, in biological systems, the nitrile group can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes or receptors. The methoxy and methylthio groups can also participate in various chemical reactions, influencing the overall reactivity and properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanenitrile,3-methoxy-: This compound lacks the methylthio group, making it less reactive in certain chemical reactions.
Propanenitrile,3-(methylthio)-: This compound lacks the methoxy group, which can affect its solubility and reactivity.
Propanenitrile,3-ethoxy-: This compound has an ethoxy group instead of a methoxy group, which can influence its chemical properties.
Uniqueness
3-[(Methylthio)methoxy]propanenitrile is unique due to the presence of both methoxy and methylthio groups, which provide a combination of reactivity and solubility properties that are not found in similar compounds. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H9NOS |
|---|---|
Molekulargewicht |
131.2 g/mol |
IUPAC-Name |
3-(methylsulfanylmethoxy)propanenitrile |
InChI |
InChI=1S/C5H9NOS/c1-8-5-7-4-2-3-6/h2,4-5H2,1H3 |
InChI-Schlüssel |
BIIYXLIZNQFLAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSCOCCC#N |
Synonyme |
2-cyanoethyl methylthiomethyl ether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


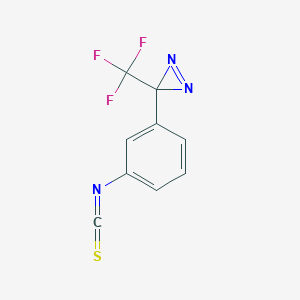

![5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1252075.png)
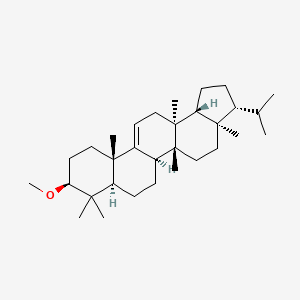
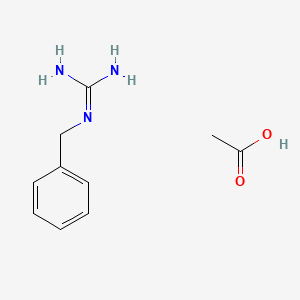
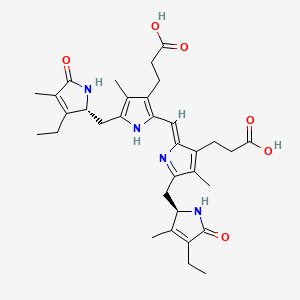
![Bicyclo[4.1.0]hepta-2,4-diene](/img/structure/B1252079.png)


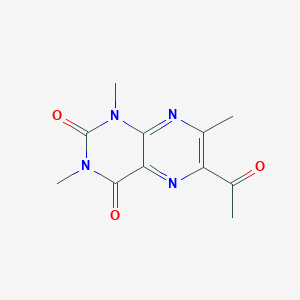

![4-[2-Methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol](/img/structure/B1252086.png)
